An In-depth Technical Guide to 1-oxa-7-azaspiro[3.5]nonane Oxalate (CAS 1523617-84-6)
An In-depth Technical Guide to 1-oxa-7-azaspiro[3.5]nonane Oxalate (CAS 1523617-84-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-oxa-7-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, with a focus on its role as a valuable building block in drug discovery.
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that can lead to improved pharmacological properties. The 1-oxa-7-azaspiro[3.5]nonane core, in particular, has emerged as a promising motif. Its inherent rigidity and defined geometry allow for precise control over the spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of an oxetane ring is a strategy to improve metabolic stability and aqueous solubility, key parameters in the development of successful drug candidates.
This guide focuses on the oxalate salt of 1-oxa-7-azaspiro[3.5]nonane, a common salt form used to improve the handling and bioavailability of amine-containing compounds.
Physicochemical and Safety Profile
Physicochemical Properties
A summary of the key physicochemical properties of 1-oxa-7-azaspiro[3.5]nonane oxalate is presented in the table below. It is important to note that this compound is often supplied as a hemioxalate, meaning a 2:1 ratio of the spirocyclic amine to oxalic acid.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1523617-84-6 | [1][2] |
| Molecular Formula | C₁₆H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 344.41 g/mol | [1] |
| Synonyms | 1-oxa-7-azaspiro[3.5]nonane hemioxalate, 1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1) | [1][2] |
| Physical Form | White to yellow solid | [1] |
| Melting Point | 190-194 °C | |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
The parent compound, 1-oxa-7-azaspiro[3.5]nonane (CAS 38674-21-4), is a liquid at room temperature with a molecular weight of 127.18 g/mol .[3]
Safety Information
1-oxa-7-azaspiro[3.5]nonane oxalate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1]
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Hazard Statements (H-phrases):
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Precautionary Statements (P-phrases):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Synthesis and Characterization
A reported synthesis of 2-oxa-7-azaspiro[3.5]nonane involves a multi-step process starting from diethyl malonate and N-tosyl-bis(2-bromoethyl)amine.[4] The resulting tosylated spirocycle is then deprotected to yield the free amine, which is subsequently treated with oxalic acid to form the oxalate salt.[4]
Synthetic Pathway
The following diagram illustrates a plausible synthetic route to 1-oxa-7-azaspiro[3.5]nonane oxalate based on published literature.
Caption: Synthetic pathway for 1-oxa-7-azaspiro[3.5]nonane oxalate.
Experimental Protocol Overview
The following provides a general, non-exhaustive overview of the synthetic steps. For detailed experimental procedures, it is crucial to consult the primary literature.
Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate Diethyl malonate is reacted with N-tosyl-bis(2-bromoethyl)amine in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide.[4]
Step 2: Reduction to [1-Tosylpiperidine-4,4-diyl]dimethanol The resulting diester is reduced using a strong reducing agent like lithium aluminum hydride in an ethereal solvent such as tetrahydrofuran.[4]
Step 3: Formation of 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane The diol is then subjected to a one-pot mesylation and subsequent intramolecular cyclization to form the oxetane ring.[4]
Step 4: Deprotection to 1-Oxa-7-azaspiro[3.5]nonane The tosyl protecting group is removed, for instance, by using magnesium in methanol, to yield the free secondary amine.[4]
Step 5: Formation of 1-Oxa-7-azaspiro[3.5]nonane Oxalate The free base is dissolved in a suitable solvent, and a solution of oxalic acid is added to precipitate the oxalate salt, which can then be isolated by filtration.[4]
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the spirocyclic core and the presence of the oxalate counter-ion.
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Mass Spectrometry (MS): To confirm the molecular weight of the free base and observe its fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the oxetane and the N-H stretch of the secondary amine salt.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Drug Discovery
The 1-oxa-7-azaspiro[3.5]nonane scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A significant area of interest is the development of agonists for G-protein coupled receptor 119 (GPR119).[1][5]
GPR119 Agonism for Type 2 Diabetes
GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[1][5] Its activation is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes. The unique three-dimensional structure of azaspiro[3.5]nonane derivatives can be leveraged to design potent and selective GPR119 agonists.[5]
Caption: GPR119 agonist signaling pathway.
Experimental Workflow for GPR119 Agonist Screening
The following outlines a general workflow for screening compounds like 1-oxa-7-azaspiro[3.5]nonane oxalate for GPR119 agonist activity.
